

Spectroscopic Profile of N-Boc-dolaproine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-dolaproine**, a crucial building block in the synthesis of dolastatin 10 and its analogues. The information presented herein is essential for the characterization and quality control of this important synthetic intermediate in drug development and chemical research.

Introduction

N-Boc-dolaproine, with the systematic name (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a non-proteinogenic amino acid derivative. Its structural complexity and chirality make rigorous spectroscopic analysis imperative for confirming its identity and purity. This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data from scientific literature and commercial sources.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Boc-dolaproine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **N-Boc-dolaproine**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.08 - 3.95	m	1H	H-2'
3.75 - 3.65	m	1H	H-3'
3.45 - 3.30	m	2H	H-5'
3.25	S	3H	OCH₃
2.80 - 2.65	m	1H	H-2
2.00 - 1.80	m	4H	H-3', H-4'
1.45	s	9Н	С(СН3)3
1.15	d, J=7.0 Hz	3H	СН3-2

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **N-Boc-dolaproine**



Chemical Shift (δ) ppm	Assignment
178.5	C-1 (COOH)
154.5	C=O (Boc)
82.0	C-3'
79.5	C(CH ₃) ₃
60.5	C-2'
58.0	OCH₃
46.5	C-5'
42.0	C-2
28.5	C(CH ₃) ₃
24.0	C-4'
23.0	C-3'
14.0	СН3-2

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for N-Boc-dolaproine

Technique	Ionization Mode	Observed m/z	Assignment
Electrospray Ionization (ESI)	Positive	288.1811	[M+H]+
Electrospray Ionization (ESI)	Positive	310.1630	[M+Na]+

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for N-Boc-dolaproine



Wavenumber (cm ⁻¹)	Assignment
3300-2500 (broad)	O-H stretch (carboxylic acid)
2975, 2930, 2870	C-H stretch (alkane)
1735	C=O stretch (carboxylic acid)
1690	C=O stretch (carbamate)
1390, 1365	C-H bend (tert-butyl)
1160	C-O stretch

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols based on common practices in organic chemistry.

NMR Spectroscopy

A sample of **N-Boc-dolaproine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

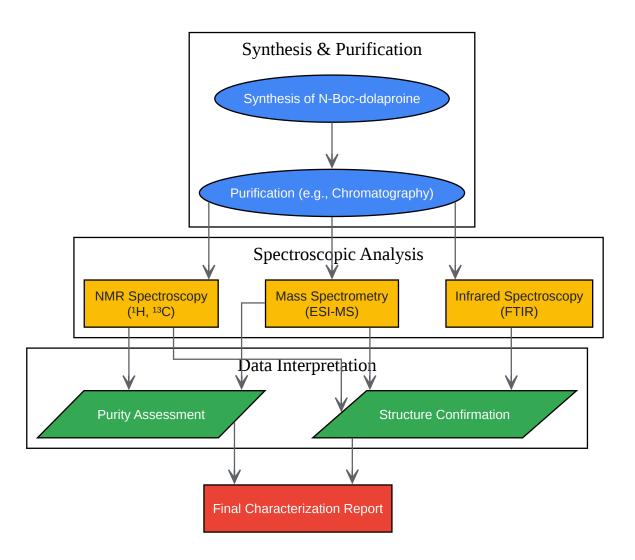
Infrared Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.



Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **N-Boc-dolaproine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **N-Boc-dolaproine**.

This guide serves as a centralized resource for the spectroscopic characterization of **N-Boc-dolaproine**. The provided data and protocols are intended to aid researchers in the verification and quality assessment of this key synthetic compound.



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